molecular formula C12H11ClN2O4 B051278 Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate CAS No. 112733-45-6

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

Cat. No. B051278
Key on ui cas rn: 112733-45-6
M. Wt: 282.68 g/mol
InChI Key: ZISJSCWSNPRDTJ-UHFFFAOYSA-N
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Patent
US06001831

Procedure details

A total of 128 g of potassium cyanate and 144 g of hydrogen chloride are metered into 700 g of sulfolane at 15-20° C. over a period of 5 hours. For this, 14.4 g of hydrogen chloride are first passed in and 12.8 g of potassium cyanate are then added; this operation is repeated 10 times, until the entire amount of hydrogen chloride and potassium cyanate has been added. 117 g of 4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid are then added at 45-50° C. in the course of 2 hours. The mixture is subsequently stirred for 15 minutes. The suspension is filtered and the residue is washed free from sulfolane and salt with water. After drying, 121 g (95%) of ethyl 1,2,3,4-tetrahydro-7-chloro-2,4-dioxoquinazolin-1-ylacetate are obtained.
Name
potassium cyanate
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
Quantity
117 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].Cl.S1(CCCC1)(=O)=O.[Cl:13][C:14]1[CH:15]=[C:16]([NH:23][CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])[C:17](=[CH:21][CH:22]=1)[C:18]([OH:20])=O>>[Cl:13][C:14]1[CH:15]=[C:16]2[C:17]([C:18](=[O:20])[NH:3][C:2](=[O:1])[N:23]2[CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
potassium cyanate
Quantity
128 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
144 g
Type
reactant
Smiles
Cl
Name
Quantity
700 g
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
Cl
Step Three
Name
potassium cyanate
Quantity
12.8 g
Type
reactant
Smiles
[O-]C#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[K+]
Step Five
Name
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
Quantity
117 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)NCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the residue is washed free from sulfolane and salt with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C2C(NC(N(C2=C1)CC(=O)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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